methyl {3-[(E)-{2-[(3,4-dimethoxyphenyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate
methyl {3-[(E)-{2-[(3,4-dimethoxyphenyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0887813
InChI:
InChI=1S/C20H22N2O6/c1-25-17-8-7-14(10-18(17)26-2)11-19(23)22-21-12-15-5-4-6-16(9-15)28-13-20(24)27-3/h4-10,12H,11,13H2,1-3H3,(H,22,23)/b21-12+
SMILES:
COC1=C(C=C(C=C1)CC(=O)NN=CC2=CC(=CC=C2)OCC(=O)OC)OC
Molecular Formula:
C20H22N2O6
Molecular Weight:
386.4 g/mol
methyl {3-[(E)-{2-[(3,4-dimethoxyphenyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate
CAS No.:
Cat. No.: VC0887813
Molecular Formula: C20H22N2O6
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N2O6 |
|---|---|
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | methyl 2-[3-[(E)-[[2-(3,4-dimethoxyphenyl)acetyl]hydrazinylidene]methyl]phenoxy]acetate |
| Standard InChI | InChI=1S/C20H22N2O6/c1-25-17-8-7-14(10-18(17)26-2)11-19(23)22-21-12-15-5-4-6-16(9-15)28-13-20(24)27-3/h4-10,12H,11,13H2,1-3H3,(H,22,23)/b21-12+ |
| Standard InChI Key | QTJXJBGCVGSMHW-CIAFOILYSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)CC(=O)N/N=C/C2=CC(=CC=C2)OCC(=O)OC)OC |
| SMILES | COC1=C(C=C(C=C1)CC(=O)NN=CC2=CC(=CC=C2)OCC(=O)OC)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CC(=O)NN=CC2=CC(=CC=C2)OCC(=O)OC)OC |
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